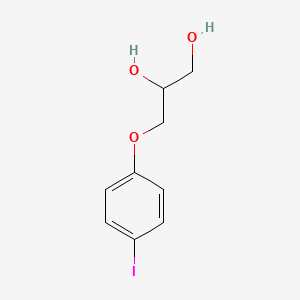

3-(4-Iodophenoxy)propane-1,2-diol

Descripción

3-(4-Iodophenoxy)propane-1,2-diol is a chiral diol derivative featuring a propane-1,2-diol backbone substituted with a 4-iodophenoxy group at the third carbon. This compound is structurally related to a broader class of aryloxy propane-1,2-diols, which are studied for their stereoselective crystallization behaviors, applications in polymer synthesis, and roles in chiral resolution .

Propiedades

Número CAS |

830-11-5 |

|---|---|

Fórmula molecular |

C9H11IO3 |

Peso molecular |

294.09 g/mol |

Nombre IUPAC |

3-(4-iodophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H11IO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 |

Clave InChI |

DVYRQJIBNVIQRH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1OCC(CO)O)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Alkyl-Substituted Derivatives

Compounds such as 3-(4-n-butylphenoxy)propane-1,2-diol () and 3-(4-n-pentylphenoxy)propane-1,2-diol () share the propane-1,2-diol core but differ in their alkyl substituents. These alkyl chains enhance hydrophobicity and reduce melting points (e.g., 48–52°C for pentyl/heptyl derivatives) compared to the iodinated analog, which likely has a higher melting point due to iodine’s polarizability and molecular weight . The bulky iodine atom in 3-(4-iodophenoxy)propane-1,2-diol may also promote stronger π-π stacking and halogen bonding, affecting crystal packing and enantiomeric resolution efficiency .

Aromatic and Bulky Substituents

3-(Naphthalen-2-yloxy)propane-1,2-diol () features a naphthyl group, introducing greater steric hindrance and aromatic surface area. This compound exhibits exceptional enantioselectivity (ee >99%), attributed to the rigid naphthalene moiety enhancing chiral discrimination in host-guest systems.

Electron-Donating and Withdrawing Groups

3-(4-Methoxyphenoxy)propane-1,2-diol () contains a methoxy group, which is electron-donating. This substituent lowers reactivity in electrophilic aromatic substitution and increases solubility in polar solvents compared to the electron-withdrawing iodine group. The methoxy derivative (MW 198.22) has a lower molecular weight than the iodinated analog (estimated MW ~278.1), impacting physical properties like density and boiling point .

Physical and Chemical Properties

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.